N-(4-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound incorporates a chlorophenyl group, a pyrido[1,2-a][1,3,5]triazinone moiety, and a sulfanylacetamide linkage, which contribute to its biological activity and chemical reactivity.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure. It is synthesized through multi-step organic reactions involving various intermediates. Its chemical formula is , and it has been cataloged under various databases for chemical substances, including PubChem and BenchChem .
The synthesis of N-(4-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves several key steps:
Industrial production methods may include optimization techniques such as continuous flow reactors and high-throughput screening to enhance yield and purity while minimizing costs .
The molecular structure of N-(4-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be represented using various structural formulas:
InChI=1S/C11H10ClN3O2S/c12-8-3-1-7(2-4-8)9(19)10(16)14-11(15)18(13)17/h1-4H,5H2,(H,14,15)(H,16,19)The compound features a pyrido-triazine core that contributes to its biological properties and chemical reactivity.
N-(4-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions typical of amides and heterocycles:
These reactions are essential for further functionalization or modification of the compound for specific applications in research and development .
The mechanism of action for N-(4-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific enzymatic activities or modulate receptor functions through binding interactions:
Understanding these interactions is crucial for elucidating its potential therapeutic effects and applications in drug discovery .
N-(4-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in dimethyl sulfoxide |
| Melting Point | Not specified |
| Stability | Stable under normal conditions |
| Hazard Information | Irritant |
These properties are significant for handling and application in laboratory settings as well as potential industrial use .
N-(4-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has potential applications in various fields:
Research into this compound continues to explore its full range of biological activities and therapeutic potentials .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1